- Amination of isomeric bromo-1-methylnitropyrazoles, Khimiya Geterotsiklicheskikh Soedinenii, 1983, (12), 1672-5
Cas no 89607-13-6 (5-bromo-1-methyl-4-nitro-1H-pyrazole)
5-bromo-1-methyl-4-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole, 5-bromo-1-methyl-4-nitro-
- 5-bromo-1-methyl-4-nitro-1H-Pyrazole
- 5-bromo-1-methyl-4-nitropyrazole
- 5-Bromo-1-methyl-4-nitro-1H-pyrazole (ACI)
- CS1077
- AC-31214
- CS-0036748
- MFCD00195044
- SY078114
- DTXSID70361599
- AKOS003278131
- KCQAFBHIKMXFNB-UHFFFAOYSA-N
- STK342371
- SCHEMBL14800866
- 5-Bromo-1-methyl-4-nitro-pyrazole
- DA-37914
- 89607-13-6
- DS-7352
- EN300-232854
- CCG-321678
- 5-bromo-1-methyl-4-nitro-1H-pyrazole
-
- MDL: MFCD00195044
- Inchi: 1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3
- InChI Key: KCQAFBHIKMXFNB-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C(Br)N(C)N=C1)=O
Computed Properties
- Exact Mass: 204.949
- Monoisotopic Mass: 204.949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6A^2
- XLogP3: 1.1
5-bromo-1-methyl-4-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01373-5g |
5-bromo-1-methyl-4-nitro-1H-pyrazole |
89607-13-6 | 95 | 5g |
$660 | 2021-06-26 | |
| Alichem | A049000064-1g |
1H-Pyrazole,5-bromo-1-methyl-4-nitro- |
89607-13-6 | 95% | 1g |
$239.37 | 2023-08-31 | |
| Alichem | A049000064-5g |
1H-Pyrazole,5-bromo-1-methyl-4-nitro- |
89607-13-6 | 95% | 5g |
$717.95 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HW339-50mg |
5-bromo-1-methyl-4-nitro-1H-pyrazole |
89607-13-6 | 95+% | 50mg |
138.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HW339-250mg |
5-bromo-1-methyl-4-nitro-1H-pyrazole |
89607-13-6 | 95+% | 250mg |
951CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HW339-1g |
5-bromo-1-methyl-4-nitro-1H-pyrazole |
89607-13-6 | 95+% | 1g |
1114.0CNY | 2021-07-12 | |
| Chemenu | CM126213-1g |
5-bromo-1-methyl-4-nitro-1H-pyrazole |
89607-13-6 | 95% | 1g |
$215 | 2021-08-05 | |
| Chemenu | CM126213-5g |
5-bromo-1-methyl-4-nitro-1H-pyrazole |
89607-13-6 | 95% | 5g |
$645 | 2021-08-05 | |
| Apollo Scientific | OR302101-1g |
5-Bromo-1-methyl-4-nitro-1H-pyrazole |
89607-13-6 | 95% | 1g |
£106.00 | 2025-02-19 | |
| Chemenu | CM126213-250mg |
5-bromo-1-methyl-4-nitro-1H-pyrazole |
89607-13-6 | 95%+ | 250mg |
$70 | 2022-08-31 |
5-bromo-1-methyl-4-nitro-1H-pyrazole Production Method
Production Method 1
Production Method 2
1.2 Reagents: Ammonia Solvents: Water ; 20 min
- Effect of "anomalous" electrochemical halogenation of pyrazoles and its reasons, Russian Chemical Bulletin, 2012, 61(1), 209-210
5-bromo-1-methyl-4-nitro-1H-pyrazole Raw materials
- 3,5-Dibromo-4-nitro-1H-pyrazole
- 4-Nitropyrazole
- 3-Bromo-4-nitro-1H-pyrazole
- 4,5-dibromo-1-methyl-pyrazole
5-bromo-1-methyl-4-nitro-1H-pyrazole Preparation Products
5-bromo-1-methyl-4-nitro-1H-pyrazole Suppliers
5-bromo-1-methyl-4-nitro-1H-pyrazole Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 5-bromo-1-methyl-4-nitro-1H-pyrazole
Recent Advances in the Synthesis and Applications of 5-Bromo-1-methyl-4-nitro-1H-pyrazole (CAS: 89607-13-6)
The compound 5-bromo-1-methyl-4-nitro-1H-pyrazole (CAS: 89607-13-6) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in medicinal chemistry and drug development. Recent studies have focused on its synthesis, structural modifications, and potential therapeutic uses, highlighting its importance as a key intermediate in the design of novel bioactive molecules.
A recent study published in the Journal of Medicinal Chemistry explored the efficient synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole via a multi-step reaction pathway, optimizing yield and purity for industrial-scale production. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structural integrity. This work provides a robust methodological framework for the scalable synthesis of this critical intermediate.
In another groundbreaking study, 5-bromo-1-methyl-4-nitro-1H-pyrazole was utilized as a precursor for the development of novel kinase inhibitors. The compound's nitro and bromo functional groups were strategically modified to enhance binding affinity and selectivity toward specific kinase targets. Preliminary in vitro assays demonstrated promising inhibitory activity against several cancer-related kinases, suggesting its potential as a lead compound for anticancer drug discovery.
Further investigations have explored the role of 5-bromo-1-methyl-4-nitro-1H-pyrazole in the synthesis of heterocyclic compounds with antimicrobial properties. Researchers synthesized a series of pyrazole derivatives and evaluated their efficacy against drug-resistant bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive pathogens, underscoring the compound's utility in addressing the global challenge of antibiotic resistance.
Beyond its pharmaceutical applications, 5-bromo-1-methyl-4-nitro-1H-pyrazole has also been investigated for its potential in agrochemical research. A recent patent application disclosed its use as a key intermediate in the synthesis of novel herbicides with improved environmental safety profiles. The compound's unique chemical properties enable the development of herbicides that target specific weed species while minimizing harm to crops and non-target organisms.
In conclusion, the ongoing research on 5-bromo-1-methyl-4-nitro-1H-pyrazole (CAS: 89607-13-6) underscores its multifaceted role in chemical biology and pharmaceutical sciences. From its optimized synthesis to its applications in drug discovery, antimicrobial agents, and agrochemicals, this compound continues to be a valuable asset in the development of innovative solutions for pressing global challenges. Future studies are expected to further explore its potential, particularly in the context of personalized medicine and sustainable agriculture.
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